Rubidium chromate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

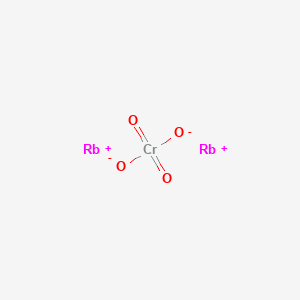

Structure

2D Structure

属性

IUPAC Name |

dioxido(dioxo)chromium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015531 | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-72-5 | |

| Record name | Rubidium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rubidium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of rubidium chromate (Rb₂CrO₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state an in-depth technical guide to the crystal structure of this compound. This document outlines the crystallographic parameters of this compound, details generalized experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and presents a logical workflow for crystal structure determination.

Crystal Structure and Properties

This compound (Rb₂CrO₄) is an inorganic compound that crystallizes in the orthorhombic system. The foundational work on its crystal structure was conducted by Smith and Colby in 1941. The structure is characterized by a centrosymmetric space group, P m c n.

Data Presentation: Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This information is critical for understanding the unit cell and the overall packing of the ions in the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | Rb₂CrO₄ | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P m c n | [1] |

| Space Group Number | 62 | [1] |

| a (Å) | 6.301 | [1] |

| b (Å) | 10.725 | [1] |

| c (Å) | 7.999 | [1] |

| α (°) | 90 | [1] |

| β (°) | 90 | [1] |

| γ (°) | 90 | [1] |

| Z | 4 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of this compound are not extensively reported in recent literature. However, a generalized and plausible methodology based on standard inorganic synthesis and crystallographic techniques is presented below.

Synthesis of this compound Single Crystals

The synthesis of high-quality single crystals of this compound is a crucial first step for accurate structural analysis. A common method for preparing such inorganic salts is through aqueous solution chemistry.

Objective: To synthesize single crystals of this compound suitable for single-crystal X-ray diffraction.

Materials:

-

Rubidium carbonate (Rb₂CO₃) or Rubidium hydroxide (RbOH)

-

Chromium(VI) oxide (CrO₃) or Chromic acid (H₂CrO₄)

-

Deionized water

-

Ethanol

-

0.22 µm syringe filter

Procedure:

-

Stoichiometric Reaction: A stoichiometric amount of rubidium carbonate or rubidium hydroxide is slowly added to a stirred aqueous solution of chromic acid or a solution of chromium(VI) oxide in water. The reaction should be carried out in a clean glass beaker.

-

Reaction (using RbOH and CrO₃): 2RbOH(aq) + CrO₃(aq) → Rb₂CrO₄(aq) + H₂O(l)

-

-

Solution Preparation: The resulting yellow solution of this compound is gently heated to ensure complete reaction and dissolution.

-

Filtration: The warm solution is filtered through a 0.22 µm syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is allowed to cool slowly to room temperature. To promote the growth of large single crystals, the solution can be left in a vessel with a loose cover to allow for slow evaporation of the solvent over several days to weeks. Alternatively, techniques such as solvent layering (e.g., with a miscible, less polar solvent like ethanol) can be employed to gradually reduce the solubility of the salt and induce crystallization.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor. The crystals should be promptly washed with a small amount of cold deionized water or ethanol to remove any residual mother liquor and then dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Objective: To determine the unit cell parameters, space group, and atomic arrangement of this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker or Rigaku) equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Goniometer head

-

Cryostream for low-temperature data collection

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope. The crystal should be well-formed, transparent, and free of cracks or other defects. It is mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The diffractometer software is used to determine the unit cell parameters and the crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal and recording the diffraction pattern at various orientations.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data. The refinement process involves adjusting atomic coordinates, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental approaches for its determination. The provided data and protocols are essential for researchers working on the solid-state characterization of inorganic materials.

References

In-Depth Technical Guide: Synthesis and Characterization of Rubidium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of rubidium chromate (Rb₂CrO₄), a compound of interest in various scientific and industrial fields. This document details experimental protocols, presents key quantitative data in a structured format, and visualizes the procedural workflow for clarity.

Introduction

This compound is an inorganic compound that presents as a yellow crystalline solid.[1] It is recognized for its utility as a strong oxidizing agent. The synthesis of high-purity this compound is essential for its application in specialized areas of chemistry and materials science. This guide outlines a reliable method for its preparation and the analytical techniques used to verify its identity and purity.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a rubidium base, such as rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH), with a source of chromium(VI), typically chromium trioxide (CrO₃) or chromic acid (H₂CrO₄). The reaction detailed below utilizes rubidium carbonate and chromium trioxide.

Reaction:

Rb₂CO₃ + CrO₃ → Rb₂CrO₄ + CO₂

This reaction stoichiometrically combines rubidium carbonate and chromium trioxide in a 1:1 molar ratio to yield this compound and carbon dioxide gas.

Experimental Protocol: Synthesis

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

-

Rubidium Carbonate (Rb₂CO₃)

-

Chromium Trioxide (CrO₃)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Heating Plate

-

Buchner Funnel and Flask

-

Filter Paper

-

Drying Oven

Procedure:

-

Reactant Preparation: Accurately weigh equimolar amounts of rubidium carbonate and chromium trioxide.

-

Dissolution: In a beaker, dissolve the rubidium carbonate in a minimal amount of deionized water with stirring.

-

Reaction: Slowly and cautiously add the chromium trioxide to the rubidium carbonate solution while stirring continuously. The addition should be done in small portions to control the effervescence of carbon dioxide.

-

Heating and Concentration: Gently heat the solution on a hot plate to encourage the reaction to completion and to concentrate the solution. Avoid boiling.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of this compound. For higher purity and larger crystals, a slow evaporation method at room temperature can be employed.[2]

-

Isolation: Collect the yellow crystals of this compound by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | Rb₂CrO₄ |

| Molar Mass | 286.93 g/mol |

| Appearance | Yellow Crystalline Solid |

| Density | 3.518 g/cm³ |

| Crystal System | Orthorhombic |

| Space Group | P m c n |

| Lattice Parameters | a = 6.301 Å, b = 10.725 Å, c = 7.999 Å |

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. For this compound, XRD analysis confirms its orthorhombic crystal structure.

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: A small amount of the finely ground, dried this compound powder is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10-90 degrees) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and intensities. These are then compared to standard diffraction data for this compound to confirm the phase and determine the lattice parameters.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Data Collection: A background spectrum of the KBr pellet is first collected. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrations of the chromate (CrO₄²⁻) ion.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum is examined for characteristic peaks corresponding to the vibrational modes of the chromate ion.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the decomposition temperature and to identify any mass loss events.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of the sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample and reference pans are heated or cooled at a controlled rate, and the difference in heat flow between the two is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic events such as melting, crystallization, or other phase transitions.

Characterization Workflow

The logical flow of the characterization process is depicted in the diagram below.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P m c n |

| a (Å) | 6.301 |

| b (Å) | 10.725 |

| c (Å) | 7.999 |

| Volume (ų) | 540.5 |

| Z | 4 |

Table 2: Physical Properties

| Property | Value |

| Molar Mass | 286.93 g/mol |

| Density | 3.518 g/cm³ |

| Appearance | Yellow Crystalline |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the necessary characterization techniques. The presented data and workflows offer a solid foundation for researchers and professionals working with this compound. Adherence to these protocols will facilitate the production of high-purity this compound and ensure accurate characterization for its intended applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rubidium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium chromate (Rb₂CrO₄) is an inorganic compound that presents as a yellow crystalline solid. As a salt of the strong base rubidium hydroxide and the weak acid chromic acid, it has distinct chemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparison. Its properties are of interest in various fields of chemical research and synthesis.

Physical Properties

This compound is a solid at room temperature, with a notable yellow color characteristic of chromate compounds. It is soluble in water, a property that is crucial for its use in aqueous solutions for various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | Rb₂CrO₄ | [1][2][3] |

| Molar Mass | 286.93 g/mol | [4] |

| Appearance | Yellow crystalline solid/powder | [5] |

| Density | 3.518 g/cm³ | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Soluble | [1][5] |

| 62.0 g/100g H₂O at 0°C | [4] | |

| 73.6 g/100g H₂O at 20°C | [4] | |

| 95.7 g/100g H₂O at 60°C | [4] |

Crystal Structure

This compound possesses an orthorhombic crystal structure. The arrangement of the rubidium and chromate ions in the crystal lattice determines its overall physical properties.

Chemical Properties

This compound is a strong oxidizing agent, a characteristic feature of chromate compounds.[1] Its reactivity is of significant interest in synthetic chemistry. It is incompatible with acids, strong reducing agents, and organic materials.[5]

Dissolution and Ionic Species in Solution

When dissolved in water, this compound dissociates into its constituent ions:

Rb₂CrO₄(s) → 2 Rb⁺(aq) + CrO₄²⁻(aq)

The chromate ion (CrO₄²⁻) exists in equilibrium with the dichromate ion (Cr₂O₇²⁻) in aqueous solutions. This equilibrium is pH-dependent. In acidic solutions, the equilibrium shifts towards the formation of the orange-red dichromate ion, while in basic solutions, the yellow chromate ion is favored.

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

Reactions

With Acids: As mentioned, this compound reacts with acids. For instance, with a strong acid like hydrochloric acid (HCl), the chromate ion is converted to dichromate.

With Reducing Agents: Due to the chromium being in the +6 oxidation state, this compound can act as a potent oxidizing agent, reacting with various reducing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of rubidium dichromate with a rubidium base, such as rubidium hydroxide, until the solution becomes alkaline, favoring the formation of the chromate salt.

Materials:

-

Rubidium dichromate (Rb₂Cr₂O₇)

-

Rubidium hydroxide (RbOH) solution

-

Distilled water

-

pH indicator paper or a pH meter

-

Crystallizing dish

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of rubidium dichromate in a minimal amount of warm distilled water in a beaker.

-

Slowly add a solution of rubidium hydroxide to the rubidium dichromate solution while continuously stirring.

-

Monitor the pH of the solution. Continue adding the rubidium hydroxide solution until the pH is alkaline (pH > 7), indicating the conversion of dichromate to chromate.

-

Gently heat the resulting yellow solution to concentrate it, promoting crystallization upon cooling.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the yellow crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified crystals in a desiccator.

Determination of Chromate Concentration by Titration

The concentration of chromate in a solution can be determined by redox titration. A common method involves the iodometric titration where iodide ions are oxidized by chromate in an acidic medium, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.

Materials:

-

This compound solution of unknown concentration

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Starch indicator solution

-

Burette, pipette, and conical flasks

Procedure:

-

Pipette a known volume of the this compound solution into a conical flask.

-

Acidify the solution by adding an excess of sulfuric acid.

-

Add an excess of solid potassium iodide to the flask. The solution will turn a dark brown color due to the formation of iodine. 2 CrO₄²⁻(aq) + 10 H⁺(aq) + 6 I⁻(aq) → 2 Cr³⁺(aq) + 3 I₂(aq) + 5 H₂O(l)

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color. I₂(aq) + 2 S₂O₃²⁻(aq) → 2 I⁻(aq) + S₄O₆²⁻(aq)

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of chromate in the original solution.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: The pH-dependent equilibrium between chromate and dichromate ions in an aqueous solution.

References

A Technical Guide to Rubidium Chromate: Molecular Formula, Weight, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of rubidium chromate, including its molecular formula and weight. It also delves into experimental protocols for its synthesis and presents key data in a structured format for ease of reference.

Core Properties of this compound

This compound is an inorganic compound characterized by its yellow crystalline solid appearance. It is recognized for its utility in various chemical applications, including as a reagent in analytical chemistry.[1]

The chemical formula for this compound is Rb₂CrO₄ .[2] This formula indicates that each molecule of this compound is composed of two rubidium atoms, one chromium atom, and four oxygen atoms.

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of the elements in this compound are:

Based on these atomic weights, the molecular weight of this compound is calculated as follows:

(2 x 85.4678 u) + 51.9961 u + (4 x 15.999 u) = 286.9277 u

This value is consistent with the published molecular weight of approximately 286.93 g/mol .[2]

For clarity and comparative analysis, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | Rb₂CrO₄ |

| Molecular Weight | 286.93 g/mol [2] |

| Appearance | Yellow crystalline solid[1] |

| Density | 3.518 g/mL at 25 °C[1] |

Experimental Protocols

A common method for the synthesis of related chromium compounds, which can be adapted for this compound, involves the reaction of a rubidium salt with a chromium source in an aqueous solution, followed by crystallization. A general protocol for the synthesis of a this compound compound is outlined below.

This protocol describes a foundational method for synthesizing this compound by reacting rubidium carbonate with chromic acid.

Materials:

-

Rubidium Carbonate (Rb₂CO₃)

-

Chromic Acid (H₂CrO₄) or Chromium Trioxide (CrO₃) as a precursor

-

Deionized Water

Procedure:

-

Reactant Preparation: Prepare an aqueous solution of rubidium carbonate by dissolving a stoichiometric amount in deionized water.

-

Reaction: Slowly add an equimolar amount of chromic acid solution to the rubidium carbonate solution while stirring continuously. The reaction proceeds as follows: Rb₂CO₃ + H₂CrO₄ → Rb₂CrO₄ + H₂O + CO₂

-

Crystallization: The resulting this compound solution can be subjected to slow evaporation at room temperature. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of crystals.

-

Isolation and Drying: The formed crystals should be isolated from the solution by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Caption: A diagram representing the ionic composition of this compound.

References

solubility of rubidium chromate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rubidium chromate (Rb₂CrO₄) in water and a discussion on its expected solubility in organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula Rb₂CrO₄, is an inorganic salt that appears as a yellow crystalline powder.[1][2] It is a compound of interest in various chemical synthesis applications.[3] Understanding its solubility is crucial for its use as a reagent, for developing purification methods, and for assessing its environmental and toxicological impact, as chromate compounds are known oxidizing agents and pose health risks.[2][3]

Solubility Data

The solubility of a substance is its property to dissolve in a solvent to form a homogeneous solution. This property is fundamentally dependent on the solvent, temperature, and pressure.

Solubility in Water

This compound is soluble in water.[2][3] Its solubility increases significantly with a rise in temperature, a common characteristic for many inorganic salts. The available quantitative data is summarized below.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100g H₂O) | Solubility (g / 100g solution) |

|---|---|---|

| 0 | 62.0[1][4] | 38.27[1][4][5] |

| 20 | 73.6[1][4] | - |

| 25 | - | 43.265[1][4][5] |

Solubility in Organic Solvents

There is a notable lack of specific quantitative data in the reviewed literature regarding the solubility of this compound in common organic solvents such as ethanol, methanol, or acetone. As an ionic salt, this compound is expected to have very low solubility in non-polar or weakly polar organic solvents. The strong electrostatic forces holding the rubidium (Rb⁺) and chromate (CrO₄²⁻) ions together in the crystal lattice are not easily overcome by the weaker intermolecular forces offered by most organic solvents. For drug development professionals, this implies that this compound would be unsuitable for formulations requiring non-aqueous vehicles.

Experimental Protocol for Solubility Determination

This section outlines a generalized experimental methodology for determining the solubility of an inorganic salt like this compound in a given solvent (e.g., water) at various temperatures. This protocol is synthesized from standard laboratory procedures.[6][7]

Objective: To determine the solubility of a salt in a solvent as a function of temperature by constructing a solubility curve.

A. Materials and Equipment

-

Materials:

-

This compound (or salt to be tested)

-

High-purity distilled or deionized water (or other solvent)

-

-

Equipment:

-

Analytical balance (±0.001 g)

-

Constant temperature water bath or heating/cooling system

-

Beakers or flasks

-

Calibrated thermometer

-

Magnetic stirrer and stir bars

-

Volumetric pipettes and flasks

-

Drying oven

-

Weighing dishes (porcelain or glass)

-

Filtration apparatus (e.g., syringe filters)

-

B. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add a pre-weighed amount of the solvent (e.g., 50 mL of distilled water) to a beaker or flask.[7]

-

Place the flask in the constant temperature water bath set to the desired temperature (e.g., 20°C). Allow the solvent to reach thermal equilibrium.

-

Add a pre-weighed amount of the salt to the solvent in small increments while stirring continuously.[7]

-

Continue adding the salt until a small amount of undissolved solid remains at the bottom of the flask, indicating that the solution is saturated.

-

Allow the mixture to equilibrate for a significant period (e.g., 1-2 hours) with continuous stirring to ensure saturation is reached at that temperature.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

Turn off the stirrer and allow the excess solid to settle.

-

Carefully draw a precise volume of the clear, supernatant solution (e.g., 10.00 mL) using a pre-warmed volumetric pipette to prevent premature crystallization. A syringe filter can be used to ensure no solid particles are transferred.

-

Dispense the saturated solution into a pre-weighed, dry weighing dish.[7]

-

Place the weighing dish in a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 110°C for water).

-

Heat the sample until a constant weight is achieved, indicating all the solvent has evaporated.[7]

-

Cool the weighing dish in a desiccator before re-weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Mass of dissolved salt: (Mass of weighing dish + dry salt) - (Mass of empty weighing dish).

-

Mass of solvent: Calculate from the volume of the solution sampled and its density, or by subtracting the mass of the dissolved salt from the total mass of the solution sample.

-

Solubility: Express the result in grams of salt per 100 g of solvent using the formula: Solubility = (Mass of dissolved salt / Mass of solvent) x 100

-

-

Temperature Variation:

-

Repeat the entire procedure at different temperatures (e.g., 30°C, 40°C, 50°C, etc.) to gather data points for a solubility curve.[6]

-

C. Safety Precautions

-

Chromate compounds are toxic and carcinogenic. Always handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dispose of all waste in accordance with federal, state, and local regulations for hazardous materials.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining the solubility of a salt via the gravimetric method.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound - ESPI Metals [espimetals.com]

- 3. CAS 13446-72-5: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 13446-72-5 [chemicalbook.com]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. scribd.com [scribd.com]

Thermochemical Profile of Rubidium Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for rubidium chromate (Rb₂CrO₄). The information is compiled from established scientific literature, with a focus on quantitative data, experimental methodologies, and the fundamental thermodynamic relationships.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The primary source for this data is the calorimetric study conducted by O'Hare and Johnson in 1985, which remains a cornerstone in the thermochemistry of this compound.

Standard Molar Thermodynamic Properties at 298.15 K

| Property | Symbol | Value | Units |

| Enthalpy of Solution | ΔH°sol | 25.99 ± 0.06 | kJ·mol⁻¹ |

| Enthalpy of Formation | ΔH°f | -1410.76 ± 1.90 | kJ·mol⁻¹ |

| Entropy | S° | 216 ± 4 | J·K⁻¹·mol⁻¹ |

| Gibbs Free Energy of Formation | ΔG°f | -1316.9 ± 4.1 | kJ·mol⁻¹ |

Note: The Gibbs free energy of formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, where T = 298.15 K. The standard entropy of formation (ΔS°f) was determined from the standard molar entropies of Rb₂CrO₄(s), Rb(s), Cr(s), and O₂(g).

High-Temperature Properties and Phase Transitions

| Property | Temperature (K) | Enthalpy Change (kJ·mol⁻¹) |

| α to β Transition | 998 | 5.48 ± 0.50 |

| Melting | 1261 | 31.46 ± 0.80 |

High-temperature enthalpy increments and heat capacities for this compound have been determined up to 1400 K.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. While the specific operational parameters from the original study by O'Hare and Johnson are not fully detailed in publicly available abstracts, the methodologies employed are standard techniques in thermochemistry.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound was likely determined using solution calorimetry. This method involves measuring the heat change when the compound and its constituent elements (or simpler compounds of known enthalpy of formation) are dissolved in a suitable solvent.

General Workflow:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a calibration experiment, often involving the dissolution of a substance with a well-known enthalpy of solution, such as potassium chloride (KCl) in water.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is sealed in a glass ampoule.

-

Dissolution: The ampoule is submerged in a reaction vessel containing the solvent (e.g., an aqueous solution) within the calorimeter. Once thermal equilibrium is reached, the ampoule is broken, and the heat of solution is measured by the temperature change of the system.

-

Thermochemical Cycle: A series of dissolution experiments are performed for rubidium, chromium, and a suitable chromium compound (like chromic acid) in the same solvent. By applying Hess's Law to the thermochemical cycle, the enthalpy of formation of this compound can be calculated.

High-Temperature Drop Calorimetry for Enthalpy Increments

Enthalpy increments at elevated temperatures are typically measured using drop calorimetry.

General Workflow:

-

Sample Encapsulation: A sample of this compound is sealed in an inert capsule (e.g., platinum).

-

Heating: The capsule is heated to a precise, high temperature in a furnace.

-

Calorimeter: A receiving calorimeter, often an isoperibol or isothermal type, is maintained at a known, stable temperature (e.g., 298.15 K).

-

Dropping: The heated capsule is dropped into the calorimeter, and the resulting temperature change is measured.

-

Enthalpy Calculation: The heat evolved from the cooling of the sample and capsule to the calorimeter's temperature is used to calculate the enthalpy increment of the sample from the initial high temperature to the final calorimeter temperature. This process is repeated for various initial temperatures to determine the high-temperature heat capacity.

Determination of Standard Molar Entropy

The standard molar entropy of this compound was estimated based on its solubility, the standard enthalpy of solution, and an estimated activity coefficient.

General Workflow:

-

Solubility Measurement: The solubility of this compound in a solvent (typically water) is determined at a specific temperature.

-

Thermodynamic Relationship: The Gibbs free energy of solution (ΔG°sol) is calculated from the solubility product constant (Ksp), which is derived from the solubility data.

-

Entropy of Solution Calculation: The entropy of solution (ΔS°sol) is then calculated using the relationship ΔG°sol = ΔH°sol - TΔS°sol, where ΔH°sol is the experimentally determined enthalpy of solution.

-

Standard Molar Entropy Calculation: The standard molar entropy of the solid is then derived from the entropy of solution and the known standard molar entropies of the aqueous ions.

Visualizations

Relationship of Core Thermochemical Properties

The fundamental relationship between enthalpy, entropy, and Gibbs free energy is described by the Gibbs free energy equation. This relationship is crucial for understanding the spontaneity of chemical reactions and phase transitions.

An In-depth Technical Guide to the Discovery and History of Rubidium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium chromate (Rb₂CrO₄) is an inorganic compound that has garnered interest across various scientific disciplines due to its unique chemical properties and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and insights into its interactions with biological systems.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery of the element rubidium itself. In 1861, German scientists Robert Bunsen and Gustav Kirchhoff, while analyzing the mineral lepidolite using their newly developed technique of flame spectroscopy, observed a set of brilliant red spectral lines that did not correspond to any known element.[1][2] They named this new element "rubidium" from the Latin word rubidus, meaning "deepest red."[1][2]

Following the discovery of the element, the synthesis and characterization of its various compounds commenced. While a definitive first synthesis of this compound is not well-documented in easily accessible historical records, it can be inferred that its preparation would have followed established methods for creating chromate salts of other alkali metals. Given the availability of rubidium chloride (RbCl) from Bunsen and Kirchhoff's initial isolation work and the well-known properties of chromic acid and its salts, the synthesis would likely have involved the reaction of a rubidium salt with a soluble chromate or dichromate, or the direct neutralization of chromic acid with a rubidium base.

A significant milestone in the characterization of this compound was the determination of its crystal structure in 1941 by H.W. Smith and M.Y. Colby, which provided foundational crystallographic data for the compound.[3]

Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula Rb₂CrO₄.[4] It is soluble in water and, like other chromates, is a strong oxidizing agent.[4] The presence of the hexavalent chromium ion (CrO₄²⁻) is responsible for its characteristic color and its toxicological properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | Rb₂CrO₄ |

| Molecular Weight | 286.93 g/mol |

| Appearance | Yellow crystalline solid |

| Density | 3.518 g/cm³ |

| Solubility in Water | 62 g/100 mL at 0°C; 73.6 g/100 mL at 20°C; 95.7 g/100 mL at 60°C[5] |

| Crystal System | Orthorhombic[3] |

| Space Group | P m c n[3] |

| Lattice Constants | a = 6.301 Å, b = 10.725 Å, c = 7.999 Å[3] |

Experimental Protocols

Historical Synthesis of this compound (Plausible Method)

This protocol is based on common 19th-century chemical synthesis methods.

Objective: To synthesize this compound from rubidium carbonate and chromium trioxide.

Materials:

-

Rubidium carbonate (Rb₂CO₃)

-

Chromium trioxide (CrO₃)

-

Distilled water

-

Beakers

-

Heating apparatus (e.g., Bunsen burner)

-

Filtration apparatus

Procedure:

-

An aqueous solution of rubidium carbonate is prepared by dissolving a known quantity of the salt in distilled water.

-

In a separate beaker, a stoichiometric amount of chromium trioxide is carefully dissolved in distilled water to form chromic acid (H₂CrO₄).

-

The chromic acid solution is slowly added to the rubidium carbonate solution with constant stirring. Effervescence will be observed due to the release of carbon dioxide gas. The reaction is: Rb₂CO₃(aq) + H₂CrO₄(aq) → Rb₂CrO₄(aq) + H₂O(l) + CO₂(g).

-

The resulting solution is gently heated to encourage the completion of the reaction and to concentrate the solution.

-

The solution is then allowed to cool slowly, promoting the crystallization of this compound.

-

The yellow crystals of this compound are collected by filtration and washed with a small amount of cold distilled water to remove any soluble impurities.

-

The crystals are then dried in a desiccator.

Modern Synthesis and Characterization

Objective: To synthesize and characterize the purity and structure of this compound.

Materials:

-

Rubidium hydroxide (RbOH) solution (e.g., 50% in water)

-

Chromic acid (H₂CrO₄) solution

-

pH meter

-

Stirring hotplate

-

Crystallization dish

-

Vacuum filtration apparatus

-

X-ray diffractometer (XRD)

-

Inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

-

A solution of chromic acid is prepared and placed in a beaker on a stirring hotplate.

-

A calibrated pH meter is placed in the chromic acid solution.

-

Rubidium hydroxide solution is added dropwise to the stirred chromic acid solution. The pH of the solution is monitored continuously.

-

The addition of rubidium hydroxide is continued until the pH of the solution reaches approximately 7, indicating the neutralization of the acid. The reaction is: 2RbOH(aq) + H₂CrO₄(aq) → Rb₂CrO₄(aq) + 2H₂O(l).

-

The resulting neutral solution of this compound is transferred to a crystallization dish and the volume is reduced by gentle heating to induce supersaturation.

-

The dish is then covered and allowed to cool slowly at room temperature to form well-defined crystals.

-

The crystals are harvested by vacuum filtration, washed with ice-cold distilled water, and dried under vacuum.

-

The crystalline product is then analyzed by XRD to confirm its crystal structure and by ICP-MS to determine its elemental purity.

Signaling Pathways and Toxicological Profile

This compound, as a source of hexavalent chromium (Cr(VI)), is of significant interest to toxicologists and drug development professionals. Cr(VI) is a known human carcinogen, and its toxicity is primarily mediated through its ability to enter cells and undergo intracellular reduction to reactive intermediates and ultimately to trivalent chromium (Cr(III)).[6] This reductive process generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Several key signaling pathways are affected by hexavalent chromium exposure:

-

NF-κB Signaling Pathway: Cr(VI)-induced oxidative stress can lead to the activation of the NF-κB signaling pathway, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, contributing to hepatotoxicity.[7]

-

p53 Signaling Pathway: Hexavalent chromium has been shown to enrich the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis in response to DNA damage.[8]

-

PI3K-Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Cr(VI) exposure.[8]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular responses to a variety of stimuli, is another target of Cr(VI)-induced toxicity.[8]

The intracellular reduction of Cr(VI) and the subsequent generation of ROS are central to its mechanism of toxicity.

References

- 1. Robert Bunsen and Gustav Kirchhoff | Science History Institute [sciencehistory.org]

- 2. chemicool.com [chemicool.com]

- 3. Rb2 (Cr O4) | CrO4Rb2 | CID 139207721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 13446-72-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound [chembk.com]

- 6. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 7. Role of NF-κB signaling pathway in hexavalent chromium-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Rubidium Chromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of rubidium chromate (Rb₂CrO₄). The information contained herein is intended to support research and development activities where the characterization of this inorganic compound is essential. This document details its ultraviolet-visible, infrared, and Raman spectroscopic profiles, including detailed experimental protocols and data interpretation.

Introduction

This compound is a yellow crystalline solid with the chemical formula Rb₂CrO₄.[1][2][3] It has a molecular weight of 286.93 g/mol and a density of approximately 3.518 g/mL at 25°C.[4][5] The compound is soluble in water and is a strong oxidizing agent.[1] Its spectroscopic properties are primarily determined by the chromate anion (CrO₄²⁻), where chromium is in the +6 oxidation state. The electronic and vibrational transitions within this anion give rise to its characteristic spectral features.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data for infrared and Raman spectroscopy are based on the expected vibrational modes of the chromate anion in a crystalline environment. The UV-Vis data is characteristic of the charge-transfer transitions within the chromate ion.

Table 1: UV-Visible Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment | Notes |

| ~373 nm | High | Ligand-to-Metal Charge Transfer (LMCT) | The intense yellow color of chromate compounds is due to this absorption in the violet-blue region of the visible spectrum.[6][7] |

| ~275 nm | Moderate | Ligand-to-Metal Charge Transfer (LMCT) | A second, higher-energy charge transfer band. |

Table 2: Infrared (IR) and Raman Spectroscopic Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν₁ (A₁) | Inactive | ~847 (strong, polarized) | Symmetric Cr-O stretch |

| ν₂ (E) | Inactive | ~348 (medium) | O-Cr-O symmetric bend |

| ν₃ (F₂) | ~884 (very strong) | ~880 (weak) | Asymmetric Cr-O stretch |

| ν₄ (F₂) | ~395 (strong) | ~390 (medium) | O-Cr-O asymmetric bend |

Note: The specific frequencies for solid this compound may vary slightly from these typical values for the chromate ion due to crystal lattice effects. The activity (active/inactive) is based on the tetrahedral (Td) point group of the isolated chromate ion. In the solid state, site symmetry can lead to the activation of otherwise inactive modes and the splitting of degenerate modes.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

UV-Visible Spectroscopy (Solid-State Diffuse Reflectance)

This method is suitable for obtaining UV-Vis spectra of solid, powdered samples like this compound.

Methodology:

-

Sample Preparation: The this compound sample should be a fine, homogeneous powder to minimize scattering effects.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory, such as an integrating sphere, is required.[8][9]

-

Reference Standard: A high-reflectivity material, such as barium sulfate (BaSO₄) or a calibrated commercial standard, is used as the reference.[8]

-

Measurement:

-

The reference standard is placed in the sample holder, and a baseline spectrum is recorded.

-

The reference is replaced with the this compound powder, ensuring a smooth, flat surface.

-

The reflectance spectrum of the sample is recorded over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Conversion: The measured reflectance spectrum (R) is typically converted to absorbance (A) or Kubelka-Munk units (F(R)) for analysis, as these are more directly related to the concentration of the absorbing species. The Kubelka-Munk equation is given by: F(R) = (1-R)² / 2R.

Infrared (IR) Spectroscopy (KBr Pellet Method)

This is a common technique for obtaining the infrared spectrum of a solid sample.

Methodology:

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a sample holder.[10] No extensive sample preparation is usually required for powdered samples.[11]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a microscope for sample alignment is used.

-

Measurement:

-

The sample is placed on the microscope stage, and the laser is focused on the sample.

-

The Raman spectrum is collected by detecting the inelastically scattered light. The spectral range will cover the expected vibrational modes of the chromate ion.

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. CAS 13446-72-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [chembk.com]

- 5. This compound | CrO4Rb2 | CID 61605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. THE PULSAR Engineering [thepulsar.be]

- 11. plus.ac.at [plus.ac.at]

Rubidium Chromate: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, physicochemical properties, and handling protocols for rubidium chromate (Rb₂CrO₄). The following sections detail the material's hazards, exposure controls, and emergency procedures to ensure safe laboratory practices.

Physicochemical and Hazard Identification

This compound is a yellow crystalline solid or powder.[1][2][3][4] It is soluble in water and is a strong oxidizing agent.[1][2] The primary hazards associated with this compound include its oxidizing nature, potential for causing allergic skin reactions, carcinogenicity, and toxicity to aquatic life.[5]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | Rb₂CrO₄ | [1][3][4][5] |

| Molecular Weight | 286.93 g/mol | [3][4][5] |

| Appearance | Yellow powder and pieces | [1] |

| Odor | Odorless | [1] |

| Specific Gravity | 3.518 g/cc | [1] |

| Solubility in H₂O | Soluble | [1] |

| Melting Point | Not Established | [1] |

| Boiling Point | Not Established | [1] |

| Flash Point | Not Applicable | [1] |

| Autoignition Temperature | Not Established | [1] |

Hazard Classification and Exposure Limits

| Classification | Value | Source |

| OSHA/PEL | 0.1 mg (CrO₃)/m³ | [1] |

| ACGIH/TLV | 0.05 mg (Cr)/m³ | [1] |

| HMIS Rating | Health: 2 (Chronic), Flammability: 0, Reactivity: 2 | [1] |

| GHS Hazard Class | Oxidizing solids (Category 2), Skin sensitization (Category 1), Carcinogenicity (Category 1B), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [5] |

| WGK (Germany) | 3 |

Health Hazard Information

Exposure to this compound can have significant health effects. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] However, exposure to chromate salts is known to cause skin and nasal ulcerations, potentially leading to perforation of the nasal septa with continued exposure.[1]

Routes of Exposure and Effects

-

Inhalation: May cause severe irritation, allergic reactions, and potential long-term effects including perforation of the nose, loss of smell and taste, lung damage, and cancer.[1] Acute effects can include fever, chest pain, and difficulty breathing.[1]

-

Ingestion: May cause burns, allergic reactions, nausea, vomiting, and damage to the liver and kidneys.[1]

-

Skin Contact: Can cause irritation, which may be severe, and allergic reactions.[1]

-

Eye Contact: May cause burns.[1]

Pre-existing respiratory disorders may be aggravated by exposure.[1]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering and Work Practice Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] Local exhaust is recommended to maintain low exposure levels.[1]

-

Handling: Use non-sparking tools for dispensing the powder to avoid creating dust.[6] When preparing solutions, slowly add the this compound to water while stirring.[6]

-

Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1] Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment when handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][6]

-

Protect from moisture.[1]

-

Store separately from incompatible materials such as acids, strong reducing agents, and organic materials.[1] Do not store on wooden shelves.[6]

-

Keep away from heat, open flames, and combustible materials.[6]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.

Caption: GHS Pictograms and associated Hazard Statements.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing immediately. Brush off any loose material and wash the affected area with mild soap and water. Seek medical attention.[1]

-

Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

Fire Fighting Measures

-

Use suitable extinguishing media for the surrounding fire.[1] Do not use dry chemical or foam extinguishers in case of a fire involving rubidium chlorate.[6]

-

Firefighters must wear full protective clothing and self-contained breathing apparatus.[1]

-

May emit toxic fumes in a fire.[1] Has a fire-promoting effect due to the release of oxygen.

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.[6]

-

Wear appropriate respiratory and protective equipment.[1]

-

For small spills, carefully sweep up the solid material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6] Avoid creating dust.[1][6]

-

Prevent the material from entering drains or contaminating the ground.[1]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with all federal, state, and local regulations.[1][7] Do not allow the product to enter drains.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable safety regulations.

References

- 1. This compound - ESPI Metals [espimetals.com]

- 2. CAS 13446-72-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CrO4Rb2 | CID 61605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

Methodological & Application

Application of Rubidium Chromate in Analytical Chemistry: Determination of Lead

Introduction

Rubidium chromate (Rb₂CrO₄) is a bright yellow, water-soluble crystalline solid that serves as a valuable reagent in analytical chemistry.[1] Its primary application lies in the quantitative determination of various metal ions, most notably lead (Pb²⁺), through precipitation reactions. The chromate ion (CrO₄²⁻) reacts with lead ions to form a highly insoluble, bright yellow precipitate of lead chromate (PbCrO₄). This reaction forms the basis for both gravimetric and titrimetric methods of lead analysis.

This document provides detailed application notes and protocols for the use of this compound in the analytical determination of lead, tailored for researchers, scientists, and professionals in drug development who may need to quantify lead content in various samples.

Physicochemical Data of Lead Chromate

For accurate quantitative analysis, a thorough understanding of the properties of the precipitate is essential. The key data for lead chromate is summarized below.

| Property | Value |

| Molar Mass | 323.2 g/mol |

| Solubility Product (Kₛₚ) | Approximately 1.8 x 10⁻¹⁴ to 2.0 x 10⁻¹⁶ |

| Gravimetric Factor (Pb/PbCrO₄) | 0.6411 |

| Appearance | Yellow solid |

Application Note I: Gravimetric Determination of Lead

Principle

This method relies on the precipitation of lead ions as lead chromate from an aqueous solution. The precipitate is then filtered, washed, dried, and weighed. The mass of lead in the original sample is calculated from the mass of the lead chromate precipitate using the gravimetric factor. The low solubility product of lead chromate ensures that the precipitation is essentially quantitative.

Experimental Protocol

This protocol is adapted from established methods for the gravimetric determination of lead using a chromate source.[1][2][3]

Reagents:

-

This compound (Rb₂CrO₄) solution (4% w/v): Dissolve 4 g of this compound in 100 mL of distilled water.

-

Dilute Acetic Acid (approx. 5% v/v).

-

Lead-containing sample solution.

-

Distilled water.

Equipment:

-

400 mL Beakers

-

Glass stirring rods

-

Sintered glass crucibles (pre-weighed)

-

Drying oven (120 °C)

-

Desiccator

-

Analytical balance

-

Pipettes and volumetric flasks

Procedure:

-

Sample Preparation: Accurately transfer a known volume of the lead-containing sample into a 400 mL beaker. Add approximately 5 mL of dilute acetic acid and dilute the solution to about 100 mL with distilled water.[3]

-

Precipitation: Heat the solution to boiling. To the hot solution, slowly add the 4% this compound solution dropwise with constant and vigorous stirring. Continue adding the reagent until no more precipitate is formed. The supernatant liquid should be a clear yellow, indicating a slight excess of the chromate reagent.[2][3]

-

Digestion: Heat the beaker on a water bath for approximately 15-30 minutes.[2] This process, known as digestion, encourages the formation of larger, more easily filterable crystals. Allow the precipitate to settle completely.

-

Filtration: Decant the clear supernatant liquid through a pre-weighed sintered glass crucible. Wash the precipitate in the beaker with hot distilled water, decanting the washings through the crucible.

-

Transfer and Washing: Transfer the precipitate entirely into the crucible. Use a stream of hot water from a wash bottle to aid the transfer. Wash the precipitate in the crucible with several portions of hot water until the washings are free of excess chromate ions. (Test a few drops of the filtrate with a drop of silver nitrate solution; the absence of a red-brown precipitate indicates complete washing).[3]

-

Drying and Weighing: Place the crucible containing the precipitate in a drying oven at 120 °C for at least one hour.[1][3] After drying, transfer the crucible to a desiccator to cool to room temperature. Weigh the crucible on an analytical balance. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.

-

Calculation: Calculate the mass of lead in the original sample using the following formula:

Mass of Pb (g) = Mass of PbCrO₄ precipitate (g) × 0.6411

Workflow for Gravimetric Analysis

Application Note II: this compound as an Indicator in Precipitation Titrations (Mohr's Method)

Principle

This compound can be used as an indicator in the argentometric titration of halide ions, a method developed by Karl Friedrich Mohr.[4][5][6] While typically used for chloride determination, the principle can be applied to the determination of lead by titrating with a standard chromate solution. In this adaptation, a standard solution of this compound is used to titrate the lead-containing sample. The endpoint is detected by the appearance of a reddish-brown precipitate of silver chromate (Ag₂CrO₄) after all the lead has been precipitated as lead chromate. This requires the addition of a small amount of silver nitrate to the sample.

Alternatively, and more directly for lead, a known excess of a standard this compound solution is added to the lead sample to precipitate all the lead as lead chromate. The excess, unreacted chromate in the filtrate is then titrated with a standard silver nitrate solution, using the formation of the reddish-brown silver chromate precipitate to indicate the endpoint.

Experimental Protocol (Back-Titration Method)

Reagents:

-

Standardized this compound (Rb₂CrO₄) solution (e.g., 0.1 M).

-

Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M).

-

Lead-containing sample solution.

-

Nitric acid (for washing).

Equipment:

-

Burette and stand

-

Pipettes and volumetric flasks

-

Erlenmeyer flasks

-

Filtration apparatus

Procedure:

-

Sample Preparation: Pipette a precise volume of the lead-containing sample into an Erlenmeyer flask.

-

Precipitation: Add a known excess volume of standardized this compound solution to the flask to precipitate all the lead as lead chromate (PbCrO₄).

-

Separation: Filter the lead chromate precipitate from the solution, collecting the filtrate quantitatively. Wash the precipitate with a small amount of 0.1% nitric acid.[1]

-

Titration: The filtrate, which contains the excess chromate ions, is then titrated with a standardized silver nitrate solution.

-

Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).[4]

-

Calculation:

-

Calculate the total moles of chromate added to the sample.

-

Calculate the moles of excess chromate that reacted with the silver nitrate titrant.

-

The difference between these two values gives the moles of chromate that reacted with the lead in the sample.

-

From the stoichiometry of the reaction (Pb²⁺ + CrO₄²⁻ → PbCrO₄), calculate the moles and then the mass of lead in the sample.

-

Logical Relationship in Mohr's Method Endpoint Detection

Safety Precautions

This compound, like other hexavalent chromium compounds, is toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All procedures should be carried out in a well-ventilated fume hood. Dispose of waste containing chromium and lead in accordance with local regulations.

References

Application Notes and Protocols for Chromate-Based Oxidizing Agents in Organic Synthesis with a Focus on Rubidium Chromate

Disclaimer: Extensive literature searches did not yield specific examples, quantitative data, or detailed experimental protocols for the use of rubidium chromate as an oxidizing agent in organic synthesis. It is not a commonly documented reagent for this purpose. The following application notes and protocols are based on the general reactivity of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) salts, such as those of potassium and sodium, which are widely used and well-characterized in organic oxidation reactions. The information provided serves as a general guide for the potential application of chromate salts and should be adapted with caution for this compound, taking into account its specific properties.

Introduction

Chromium(VI) compounds are powerful oxidizing agents that have been extensively used in organic synthesis for the conversion of alcohols to carbonyl compounds and other oxidative transformations.[1][2][3] this compound (Rb₂CrO₄) is a salt containing the chromate ion and, like other chromates, is expected to exhibit strong oxidizing properties.[1][2] These reagents are valuable for their ability to effect the oxidation of a wide range of organic functional groups. This document provides an overview of the potential applications of this compound as an oxidizing agent, drawing parallels from the well-established chemistry of other inorganic chromates.

Principle of Operation

The oxidizing power of chromate salts stems from the chromium(VI) center, which is a strong electron acceptor. In acidic conditions, chromate (CrO₄²⁻) exists in equilibrium with dichromate (Cr₂O₇²⁻) and chromic acid (H₂CrO₄). The general mechanism for the oxidation of an alcohol by a chromate reagent involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination of a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group and the reduction of chromium(VI) to a lower oxidation state, typically chromium(IV), which can undergo further reactions to yield chromium(III).[1]

Applications in Organic Synthesis

Based on the known reactivity of other chromate salts, this compound could potentially be used for the following transformations:

-

Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions. Anhydrous conditions and careful control of the stoichiometry of the oxidizing agent favor the formation of aldehydes. In the presence of water, the initially formed aldehyde can be hydrated and subsequently oxidized to a carboxylic acid.[2]

-

Oxidation of Secondary Alcohols: Secondary alcohols are readily oxidized to ketones. This transformation is generally high-yielding and stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond.[2]

-

Oxidation of Aldehydes: Aldehydes can be oxidized to carboxylic acids using strong oxidizing agents like chromates in aqueous acidic conditions.[4]

-

Benzylic and Allylic Oxidations: Benzylic and allylic alcohols are particularly susceptible to oxidation by chromium(VI) reagents.

Quantitative Data

As no specific data for this compound is available, the following table summarizes typical yields for the oxidation of various alcohols to aldehydes and ketones using Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone), a representative chromium(VI) oxidizing agent.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Oxidizing Agent | Solvent | Typical Yield (%) |

| 1-Heptanol | Heptanal | Jones Reagent | Acetone | ~70-80 |

| Cyclohexanol | Cyclohexanone | Jones Reagent | Acetone | ~85-95 |

| Benzyl alcohol | Benzaldehyde | Jones Reagent | Acetone | ~75-85 |

| Cinnamyl alcohol | Cinnamaldehyde | Jones Reagent | Acetone | ~80-90 |

Note: Yields are highly dependent on reaction conditions, including temperature, reaction time, and the purity of reactants.

Experimental Protocols

The following is a general, representative protocol for the oxidation of a secondary alcohol to a ketone using a chromate salt in acidic conditions. This protocol is based on the well-established Jones oxidation and should be adapted with appropriate safety precautions.

Protocol: Oxidation of Cyclohexanol to Cyclohexanone

Materials:

-

Cyclohexanol

-

Potassium dichromate (as a proxy for this compound)

-

Concentrated Sulfuric Acid

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Oxidizing Agent (Jones Reagent equivalent): In a flask, dissolve potassium dichromate in water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid with stirring. Caution: This process is highly exothermic.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol in acetone. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Oxidant: Slowly add the prepared oxidizing solution dropwise to the stirred solution of cyclohexanol in acetone. The color of the reaction mixture should change from orange/red to green as the chromium(VI) is reduced to chromium(III). Maintain the temperature below 20°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears completely.

-

Extraction: Pour the reaction mixture into water and extract the product with diethyl ether.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone.

-

Purification: The crude product can be purified by distillation.